molecular formula C9H9BrO3 B7846148 3-(3-Bromophenyl)-2-hydroxypropanoic acid

3-(3-Bromophenyl)-2-hydroxypropanoic acid

Cat. No.: B7846148
M. Wt: 245.07 g/mol
InChI Key: OFYPQDRVYPCUPM-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-2-hydroxypropanoic acid is a halogenated aromatic hydroxycarboxylic acid featuring a bromine atom at the meta position of the phenyl ring and a hydroxyl group at the α-carbon of the propanoic acid backbone. The bromine atom enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the hydroxyl group facilitates hydrogen bonding, affecting solubility and crystalline packing .

Properties

IUPAC Name

3-(3-bromophenyl)-2-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYPQDRVYPCUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of Phenylpropanoic Acid: : One common method involves the bromination of phenylpropanoic acid. This reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) to introduce the bromine atom at the meta position of the phenyl ring.

  • Hydroxylation: : The next step involves the hydroxylation of the resulting 3-bromophenylpropanoic acid. This can be achieved using a hydroxylating agent such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like acetic acid (CH₃COOH).

Industrial Production Methods

In an industrial setting, the production of 3-(3-Bromophenyl)-2-hydroxypropanoic acid may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can convert the carboxylic acid group to an alcohol. Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used for this purpose.

  • Substitution: : The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used as bases in these reactions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether.

    Substitution: NaOH or KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 3-(3-Bromophenyl)-2-oxopropanoic acid.

    Reduction: 3-(3-Bromophenyl)-2-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(3-Bromophenyl)-2-hydroxypropanoic acid serves as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization, making it a versatile intermediate.

Biology

The compound can be used in the synthesis of biologically active molecules. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial activities.

Industry

In the materials science industry, the compound can be used to synthesize polymers with specific properties. Its functional groups allow for the creation of cross-linked networks, enhancing the mechanical strength and thermal stability of the resulting materials.

Mechanism of Action

The mechanism by which 3-(3-Bromophenyl)-2-hydroxypropanoic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine atom can participate in halogen bonding, influencing molecular recognition processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Key structural variations among analogues include:

  • Position and type of halogen substituents (e.g., bromine vs. chlorine).
  • Presence of additional functional groups (e.g., hydroxyl, fluorine, methyl).
  • Saturation of the carbon chain (e.g., propanoic vs. propenoic acid).
Table 1: Structural Comparison of Selected Brominated Propanoic Acids
Compound Name Substituents Molecular Formula Molecular Weight Key Features
3-(3-Bromophenyl)-2-hydroxypropanoic acid (Target) 3-Bromophenyl, 2-hydroxy C₉H₉BrO₃ 257.07 (calc.) Hydroxyl group at α-carbon; bromine at meta position
3-(3-Bromo-2-fluorophenyl)propanoic acid 3-Bromo-2-fluorophenyl C₉H₈BrFO₂ 247.06 Fluorine at ortho position; no hydroxyl group
2-(3-Bromophenyl)propanoic acid 3-Bromophenyl at β-carbon C₉H₉BrO₂ 229.07 Bromophenyl at β-carbon; no hydroxyl group
2-(3-Bromophenyl)-2-methylpropanoic acid 3-Bromophenyl, 2-methyl C₁₁H₁₃BrO₂ 257.13 Methyl group at α-carbon; increased steric hindrance
3-(3-Bromophenyl)-2-propenoic acid 3-Bromophenyl, unsaturated chain C₉H₇BrO₂ 227.06 α,β-unsaturated carboxylic acid (cinnamic acid derivative)

Physical Properties

  • Melting Points (MP): Brominated phenoxy derivatives (e.g., rac-3-(2-Bromophenoxy)-2-hydroxypropanoic acid) exhibit higher MPs (147–149°C) compared to chlorinated analogues (136–137°C), suggesting stronger intermolecular forces due to bromine’s polarizability .
  • Solubility: Hydroxyl groups improve aqueous solubility via hydrogen bonding, whereas methyl or fluorine substituents may reduce it due to hydrophobicity or steric effects .

Chemical Reactivity

  • Hydrogen Bonding: The hydroxyl group in the target compound facilitates dimerization via O–H···O interactions, as seen in 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid . This influences crystallization and stability.
  • Electrophilic Substitution: The bromine atom directs further electrophilic substitution to the para position of the phenyl ring, enabling synthetic modifications .

Biological Activity

3-(3-Bromophenyl)-2-hydroxypropanoic acid is an organic compound characterized by its unique structure, which includes a bromine atom attached to a phenyl ring and a hydroxypropanoic acid moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. The molecular formula of this compound is C₉H₉BrO₃, with a molecular weight of approximately 245.07 g/mol.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory responses. It may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic potential for inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits activity against various bacterial strains, indicating its potential use as an antimicrobial agent.
  • Enzyme Interaction : The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, while the bromine atom may participate in halogen bonding or act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of the bromine atom enhances its reactivity and binding affinity to biological targets, which may lead to the formation of active metabolites that exert their effects on cellular pathways .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-(4-Bromophenyl)-2-hydroxypropanoic acidBromine at para positionDifferent reactivity due to bromination site
3-(3-Chlorophenyl)-2-hydroxypropanoic acidChlorine instead of bromineVariations in biological activity
2-(3-Bromophenyl)-2-oxopropanoic acidCarbonyl group instead of hydroxylDifferent chemical reactivity

This table illustrates how the specific substitution pattern and functional groups influence the chemical reactivity and biological activity of these compounds.

Case Studies

Several studies have explored the biological activity of this compound:

  • Anti-inflammatory Study : A study demonstrated that treatment with this compound significantly reduced inflammation markers in a murine model of arthritis. The results indicated a potential pathway involving inhibition of NF-kB signaling.
  • Antimicrobial Efficacy : In vitro assays showed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Synthesis and Applications

The synthesis of this compound typically involves several organic reactions, including bromination and hydroxypropanoic acid formation. Its applications span various domains:

  • Medicinal Chemistry : Investigated for therapeutic properties, including anti-inflammatory and anticancer activities.
  • Biochemical Probing : Used as a biochemical probe to study enzyme mechanisms and protein interactions.
  • Industrial Applications : Utilized in the synthesis of specialty chemicals and pharmaceuticals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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